Amicarbazone is being investigated for its potential to inhibit the growth and proliferation of cancer cells. Studies suggest that Amicarbazone may work by:
Amicarbazone is a chemical compound classified as a triazolinone herbicide, specifically designed for agricultural applications. Its chemical formula is C₁₀H₁₉N₅O₂, and it is recognized for its effectiveness in controlling various weeds, particularly in crops such as sugarcane and corn . Amicarbazone operates by inhibiting specific biochemical pathways in plants, making it a valuable tool in modern agriculture.
Amicarbazone exhibits low acute toxicity across various species, with primary effects including weight changes observed in multiple dose studies . It is particularly toxic to algae and can adversely affect the survival and growth of both algae and vascular plants. The compound's transformation products, such as Des-amino amicarbazone, are less toxic than the parent compound but still pose ecological risks due to their persistence and mobility in the environment .
The synthesis of amicarbazone can be summarized in three main steps:
This multi-step process highlights the complexity involved in producing this herbicide efficiently.
Amicarbazone is primarily utilized as a herbicide in agriculture, particularly for controlling weeds in sugarcane and corn crops. Its effectiveness against a broad range of weed species makes it an essential component in integrated weed management strategies. Additionally, its low toxicity profile allows for safer application compared to some traditional herbicides .
Studies on amicarbazone have indicated that it interacts with various environmental factors, influencing its degradation and mobility. For instance, its moderate persistence and high mobility raise concerns about potential leaching into groundwater . Furthermore, research has shown that amicarbazone can be effectively degraded by photochemical processes and through reactions with activated persulfate under ultraviolet light conditions .
Several compounds share structural or functional similarities with amicarbazone. Below is a comparison highlighting their unique characteristics:
Compound | Chemical Formula | Unique Features |
---|---|---|
Atrazine | C₈H₁₁ClN₅ | Widely used herbicide known for its systemic properties; persistent in the environment. |
Alachlor | C₁₂H₁₄ClN | Selective herbicide primarily used for corn; associated with groundwater contamination issues. |
Metolachlor | C₁₂H₁₄ClN | A pre-emergent herbicide effective against grasses and broadleaf weeds; less toxic to aquatic organisms than atrazine. |
Des-amino Amicarbazone | C₉H₁₈N₄O₂ | A transformation product of amicarbazone; exhibits lower toxicity than the parent compound but retains herbicidal activity. |
Amicarbazone's unique triazolinone structure differentiates it from these compounds, allowing for specific modes of action that target particular weed species effectively while maintaining a favorable safety profile for non-target organisms .
Amicarbazone possesses the molecular formula C₁₀H₁₉N₅O₂ with a molecular weight of 241.30 grams per mole [1] [2] [3]. The compound crystallizes in a triclinic crystal system with the space group P1̄, containing six molecules per unit cell and exhibiting a density of 1.211 megagrams per cubic meter [4].
The International Union of Pure and Applied Chemistry preferred name for amicarbazone is 4-amino-N-tert-butyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide [3]. Alternative International Union of Pure and Applied Chemistry nomenclature includes 4-amino-N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide [1] [5]. The Chemical Abstracts Service designation follows the systematic naming convention: 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide [3] [5].
The compound is registered under Chemical Abstracts Service number 129909-90-6 and carries the European Community number 603-373-3 [1] [2]. Additional identifiers include the Unique Ingredient Identifier 7FU145I60E and the Chemical Entities of Biological Interest identifier CHEBI:132840 [1].
The structural framework consists of a central 1,2,4-triazole ring system bearing a 5-oxo functionality, with an amino group at the 4-position, an isopropyl substituent at the 3-position, and a tert-butylcarboxamide moiety attached to the 1-position nitrogen [4]. This arrangement places amicarbazone within the triazolinone class of compounds, specifically as a member of the photosystem II inhibitor herbicides [6] [7].
Single-crystal X-ray diffraction analysis reveals that amicarbazone crystallizes with three independent molecules in the asymmetric unit, designated as molecules A, B, and C [8] [4]. The crystal structure determination was performed at 123 Kelvin using copper Kα radiation with a wavelength of 1.54184 Ångströms [4].
The unit cell parameters are: a = 11.0298(2) Ångströms, b = 12.2135(4) Ångströms, c = 14.8542(4) Ångströms, with angles α = 92.244(2)°, β = 95.7020(19)°, and γ = 93.379(2)° [4]. The unit cell volume measures 1985.65(9) cubic Ångströms [4].
Critical bond lengths within the triazole ring system include the carbonyl C=O bond at 1.2329(15) Ångströms for the 5-oxo functionality and the carboxamide C=O bond at 1.2061(16) Ångströms [4]. The triazole ring nitrogen-carbon bonds exhibit lengths characteristic of aromatic systems: N₁-C₁ at 1.3725(15) Ångströms, N₁-C₂ at 1.3764(16) Ångströms, and N₃-C₂ at 1.2971(16) Ångströms [4].
The nitrogen-nitrogen bond within the triazole ring measures 1.4004(14) Ångströms, while the N₄-C₆ bond connecting the triazole ring to the carboxamide functionality spans 1.4435(15) Ångströms [4]. These distances confirm the expected electronic structure and bonding patterns within the heterocyclic framework.
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within amicarbazone. The infrared spectrum exhibits distinct N-H stretching vibrations at 3315.38 and 3209.42 wavenumbers, corresponding to the asymmetric and symmetric stretching modes of the primary amino group and the secondary amide N-H stretch [9].
The carbonyl functionalities display strong absorption bands in the expected regions. The triazole ring carbonyl exhibits stretching vibrations between 1700-1680 wavenumbers, while the carboxamide C=O stretch appears at 1650-1620 wavenumbers [9]. These frequencies are consistent with the electron-deficient nature of the triazole ring system and the characteristic amide I band.
C-H stretching vibrations appear at 2970.40 wavenumbers, attributed to the aliphatic hydrogen atoms in the tert-butyl and isopropyl substituents [9]. The C=N stretching vibration of the triazole double bond manifests at 1583 wavenumbers, confirming the aromatic character of the heterocyclic ring [10].
Additional characteristic frequencies include C-H bending vibrations at 1470-1450 wavenumbers, N-H bending vibrations of the amino group at 1650-1620 wavenumbers, C-N stretching vibrations at 1300-1200 wavenumbers, and N-H wagging vibrations at 750-600 wavenumbers [10] [11].
Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within amicarbazone. The triazole ring proton appears as a characteristic singlet in the deshielded region between 8.0-9.0 parts per million, reflecting the electron-withdrawing effect of the adjacent nitrogen atoms [12].
The amino group protons typically resonate as a broad singlet between 4.5-6.5 parts per million, with potential line broadening due to exchange processes. The amide N-H proton appears as a broad singlet in the 5.5-7.5 parts per million range, subject to exchange broadening in protic solvents.
The isopropyl substituent generates characteristic splitting patterns: the methine proton appears as a septet at 2.5-3.5 parts per million due to coupling with the six equivalent methyl protons, while the methyl groups appear as a doublet at 1.0-1.5 parts per million [12]. The tert-butyl group exhibits a characteristic singlet at 1.3-1.5 parts per million, corresponding to nine equivalent methyl protons [12].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of amicarbazone. The triazole ring carbonyl carbon resonates between 155-165 parts per million, while the C=N carbon appears at 140-160 parts per million, both regions characteristic of electron-deficient aromatic systems. The carboxamide carbonyl carbon displays a chemical shift between 165-175 parts per million, typical for amide functionality.
The quaternary carbon of the tert-butyl group resonates at 50-60 parts per million, while the aliphatic methyl carbons appear between 20-30 parts per million. The isopropyl methine carbon exhibits a chemical shift of 20-25 parts per million.
Mass spectrometric analysis confirms the molecular ion at mass-to-charge ratio 241, consistent with the molecular formula C₁₀H₁₉N₅O₂ [13] [14].
X-ray crystallographic analysis reveals significant conformational flexibility within the amicarbazone structure, particularly evident from the presence of three independent molecules with distinct conformations in the asymmetric unit [8] [4]. The dihedral angle between the mean planes of the triazole ring and the carboxamide group ranges from 4.0 to 5.9 degrees across the three molecules, indicating a nearly coplanar arrangement [4].
This coplanarity is stabilized by intramolecular hydrogen bonding between the amino group and the carboxamide oxygen, with N-H···O hydrogen bond distances ranging from 2.04 to 2.05 Ångströms [4]. The formation of this intramolecular hydrogen bond constrains the relative orientation of the triazole ring and carboxamide functionality.
The tert-butyl groups exhibit similar conformations across all three independent molecules, with torsion angles C₆/N₅/C₇/C₈ of -56.76(17)°, 64.18(17)°, and -57.90(17)° for molecules A, B, and C, respectively [4]. Additional torsion angles C₆/N₅/C₇/C₉ measure 66.03(16)°, -57.99(19)°, and 64.87(16)°, while C₆/N₅/C₇/C₁₀ angles are -175.58(12)°, -177.48(19)°, and -177.61(13)° [4].
In contrast to the consistent tert-butyl conformations, the isopropyl group displays significant conformational variation among the three independent molecules [4]. The N₃/C₂/C₃/C₄ torsion angles vary dramatically: 111.38(14)° for molecule A, 120.86(14)° for molecule B, and 8.92(17)° for molecule C [4].
Similarly, the N₃/C₂/C₃/C₅ torsion angles show substantial differences: -11.65(17)° for molecule A, -113.15(14)° for molecule B, and 88.83(15)° for molecule C [4]. This conformational diversity demonstrates the relatively free rotation around the C₂-C₃ bond connecting the triazole ring to the isopropyl substituent.
The 1,2,4-triazole ring system in amicarbazone can potentially exist in different tautomeric forms, although the 4-amino-5-oxo substitution pattern stabilizes the observed tautomer [15]. The presence of the amino group at the 4-position and the carbonyl at the 5-position creates a locked tautomeric form that prevents migration of the hydrogen atoms between nitrogen centers.
Theoretical considerations and experimental evidence from related 1,2,4-triazole derivatives suggest that tautomeric equilibria involving hydrogen migration between N₁ and N₂ positions are energetically unfavorable in the presence of the electron-withdrawing carbonyl group [15]. The crystallographic data confirms the exclusive presence of the 1H-1,2,4-triazole tautomer with hydrogen attached to the N₁ position [4].
Although amicarbazone contains no asymmetric carbon centers, the restricted rotation around certain bonds due to steric interactions and hydrogen bonding creates conformational preferences [4]. The nearly coplanar arrangement of the triazole ring and carboxamide group results from both electronic conjugation and intramolecular hydrogen bonding stabilization.
The crystal packing is dominated by N-H···O and N-H···N intermolecular hydrogen bonds, forming infinite one-dimensional chains along the crystallographic b-axis [4]. These intermolecular interactions contribute to the overall stability of the crystal structure and may influence the solid-state properties of amicarbazone.
Irritant